(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
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Overview
Description
The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a thioxothiazolidinone moiety, which is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The benzimidazole moiety is planar due to the conjugation of the aromatic rings . The thioxothiazolidinone moiety might introduce some steric hindrance due to the presence of sulfur .Chemical Reactions Analysis
Benzimidazoles are known to undergo various reactions including alkylation, acylation, and nucleophilic addition . The reactivity of the thioxothiazolidinone moiety would depend on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents present in the compound. Benzimidazoles are generally stable and have good thermal stability .Scientific Research Applications
Crystal Structure and Computational Studies
Research has explored the crystal structure and computational studies of thiazolidin-4-one derivatives, providing insights into their geometric parameters and intramolecular interactions. Such studies contribute to understanding the compound's stability and potential reactivity in various applications (Khelloul et al., 2016).
Photophysical and Electroluminescent Properties
Investigations into Zn(II)-chelated complexes based on benzothiazole derivatives, including functional groups similar to those in the specified compound, have revealed their potential in producing white-light emission and their applications in electroluminescent devices. This research highlights the compound's relevance in developing advanced materials for optoelectronics (Roh et al., 2009).
Anticancer Agent Potential
Novel analogs structurally related to the specified compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Such studies indicate the compound's potential framework for developing new anticancer agents, showcasing its importance in medicinal chemistry and pharmacology (Penthala et al., 2011).
Supramolecular Structures
Research on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, which include similar structural features, has focused on their supramolecular structures, demonstrating diverse hydrogen-bonded arrangements. These findings contribute to the understanding of the compound's potential for forming complex molecular assemblies, relevant in materials science and supramolecular chemistry (Delgado et al., 2005).
Nonlinear Optical (NLO) Properties
Studies on thiazolidin-4-one derivatives, including those with similar structural motifs, have examined their nonlinear optical properties. Such research is crucial for developing new materials with potential applications in photonics and optoelectronics, illustrating the compound's relevance in this field (Bensafi et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methoxyphenyl)-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-14-9-5-4-8-13(14)21-17(22)15(25-18(21)24)10-16-19-11-6-2-3-7-12(11)20-16/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIOZYKESDDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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